![molecular formula C16H10FNO2S2 B5060053 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5060053.png)
3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiazolidinones and has been found to exhibit various pharmacological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been studied in various in vitro and in vivo models. This compound has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. It has also been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its broad range of pharmacological activities, which makes it a versatile compound for studying various disease models. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One direction is to further investigate its anti-inflammatory and anti-cancer activities and explore its potential as a therapeutic agent for various inflammatory and cancerous conditions. Another direction is to study its anti-diabetic effects in more detail and evaluate its potential as a treatment for diabetes. Additionally, further research is needed to optimize the synthesis and formulation of this compound to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one can be achieved through various methods. One of the commonly used methods involves the reaction of 3-fluoroaniline with 4-hydroxybenzaldehyde in the presence of a base to form the Schiff base, which is then cyclized with thiosemicarbazide to yield the final product.
Scientific Research Applications
The potential therapeutic applications of 3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one have been extensively studied in the field of medicinal chemistry. This compound has been found to exhibit various pharmacological activities such as anti-inflammatory, anti-cancer, anti-diabetic, and anti-bacterial activities.
properties
IUPAC Name |
(5Z)-3-(3-fluorophenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2S2/c17-11-2-1-3-12(9-11)18-15(20)14(22-16(18)21)8-10-4-6-13(19)7-5-10/h1-9,19H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPRBPJMWVHSNZ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-(3-fluorophenyl)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one |
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